CHIR-98023

Catalog No.
S523446
CAS No.
252916-76-0
M.F
C20H16Cl2N8O2
M. Wt
471.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CHIR-98023

CAS Number

252916-76-0

Product Name

CHIR-98023

IUPAC Name

N'-[4-(2,4-dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl]-N-(5-nitropyridin-2-yl)ethane-1,2-diamine

Molecular Formula

C20H16Cl2N8O2

Molecular Weight

471.3 g/mol

InChI

InChI=1S/C20H16Cl2N8O2/c21-12-1-3-14(16(22)9-12)18-15(19-24-6-7-25-19)11-28-20(29-18)26-8-5-23-17-4-2-13(10-27-17)30(31)32/h1-4,6-7,9-11H,5,8H2,(H,23,27)(H,24,25)(H,26,28,29)

InChI Key

GUMBZKISKUIHJB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC=C2C3=NC=CN3)NCCNC4=NC=C(C=C4)[N+](=O)[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

CHIR-98023; CHIR98023; CHIR 98023; CT-98023; UNII-CMQ1L0E91Y; CHIR-837.

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC=C2C3=NC=CN3)NCCNC4=NC=C(C=C4)[N+](=O)[O-]

Description

The exact mass of the compound 1,2-Ethanediamine, N-(4-(2,4-dichlorophenyl)-5-(1H-imidazol-2-yl)-2-pyrimidinyl)-N'-(5-nitro-2-pyridinyl)- is 470.07733 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CHIR-98023 is a synthetic compound recognized primarily as a potent and selective inhibitor of Glycogen Synthase Kinase 3, commonly referred to as GSK3. This compound has garnered attention due to its significant inhibitory effects on both GSK3α and GSK3β isoforms, with reported IC50 values of approximately 10 nM and 6.7 nM, respectively . The compound is characterized by its ability to penetrate cell membranes, making it an effective tool for various biological applications, particularly in the fields of cell signaling and developmental biology.

The primary chemical reaction involving CHIR-98023 pertains to its interaction with the GSK3 enzyme. By binding to the active site of GSK3, CHIR-98023 inhibits its activity, which plays a crucial role in numerous cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. The inhibition leads to the stabilization of β-catenin, a key player in the Wnt signaling pathway, which is vital for embryonic development and cell proliferation .

CHIR-98023 exhibits a range of biological activities due to its role as a GSK3 inhibitor. Some notable effects include:

  • Promotion of Cell Proliferation: By inhibiting GSK3, CHIR-98023 enhances the accumulation of β-catenin in the nucleus, promoting cell cycle progression and proliferation.
  • Neuroprotective Effects: Studies suggest that CHIR-98023 may protect neuronal cells from apoptosis, making it a candidate for neurodegenerative disease research.
  • Regulation of Metabolism: The compound influences metabolic pathways by modulating insulin signaling and glucose homeostasis through GSK3 inhibition .

  • Formation of Key Intermediates: Utilizing standard organic synthesis techniques such as coupling reactions or cyclizations to form core structures.
  • Functionalization: Introducing specific functional groups that enhance potency and selectivity for GSK3.
  • Purification: Employing chromatographic methods to isolate the final product with high purity .

CHIR-98023 has diverse applications in both research and potential therapeutic contexts:

  • Research Tool: It serves as a valuable tool in studying the Wnt signaling pathway and its implications in cancer biology and developmental processes.
  • Therapeutic Potential: Given its neuroprotective properties, it is being explored for potential use in treating neurodegenerative diseases such as Alzheimer's disease.
  • Metabolic Disorders: Its ability to modulate insulin signaling positions it as a candidate for addressing metabolic disorders like type 2 diabetes .

Interaction studies involving CHIR-98023 focus on its binding affinity and specificity towards GSK3. These studies often employ techniques such as:

  • Surface Plasmon Resonance: To measure real-time interactions between CHIR-98023 and GSK3.
  • Isothermal Titration Calorimetry: To determine binding thermodynamics.
  • Cell-based Assays: To evaluate the biological effects of CHIR-98023 on cellular pathways regulated by GSK3 .

Several compounds exhibit similar inhibitory effects on GSK3 or related pathways. A comparison highlights the uniqueness of CHIR-98023:

Compound NameTarget EnzymeIC50 (nM)Notable Features
CHIR-98023GSK3α/GSK3β10 / 6.7Selective; promotes β-catenin stabilization
LithiumGSK3VariableMood stabilizer; less selective
TideglusibGSK3~100Non-selective; also affects other kinases
AR-A014418GSK3~50Selective; used in cancer research

CHIR-98023 stands out due to its high selectivity and potency compared to other compounds targeting GSK3, making it particularly valuable for experimental applications where precise modulation of signaling pathways is required .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

470.0773272 g/mol

Monoisotopic Mass

470.0773272 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CMQ1L0E91Y

Wikipedia

Chir-98023

Dates

Modify: 2024-02-18

Explore Compound Types